4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde

COF topology design 2D polymer crystallinity pore geometry

Research pain: Alternative tetra-aldehydes yield amorphous polymers or unwanted COF topologies, compromising porosity and performance. This cross-shaped, 1,2,4,5-tetrasubstituted terphenyl node (TFPB) enforces sql square-pore networks with minimal tortuosity. - Iodine uptake: 5.6 g/g in TFPB-PyTTA-COF (outperforms most COFs) - Topology switching: 3,6-substitution enables pts ↔ ljh nets for gas storage optimization - Capacitance retention: >95% after 1000 cycles in SH-COF-2 supercapacitors - Purity ≥98% (HPLC), off-white crystalline powder, ambient shipping

Molecular Formula C34H22O4
Molecular Weight 494.5 g/mol
CAS No. 883835-33-4
Cat. No. B3038667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde
CAS883835-33-4
Molecular FormulaC34H22O4
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
InChIInChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H
InChIKeyKYERQSUZHFINIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFPB (CAS 883835-33-4) Sourcing Guide for COF and Porous Polymer R&D


1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB, CAS 883835-33-4) is a tetratopic aromatic aldehyde building block belonging to the terphenyl family, with a central benzene core substituted at the 1,2,4,5-positions by four 4-formylphenyl arms . This cross‑shaped, D2h‑symmetric monomer is primarily employed as a rigid tetra‑aldehyde node in the synthesis of imine‑, hydrazone‑, and thiol‑linked 2D covalent organic frameworks (COFs) and porous organic polymers (POPs) [1]. Commercial material is typically supplied as an off‑white crystalline powder with purity ≥98 % (HPLC) and a melting point of 152–156 °C .

Node Geometry
1,2,4,5-tetrasubstituted D2h-symmetric cross-shaped node for sql-type 2D COF synthesis.
Linkage Compatibility
Reactive tetra-aldehyde for imine, hydrazone, and thiol-linked framework formation.
Supply Specification
Batch-specific CoA supports reproducible COF crystallinity without extensive in-house purification.

Why Generic Tetra-Aldehydes Cannot Replace TFPB


Although the market offers numerous tetra‑aldehyde linkers (e.g., tetrakis(4-formylphenyl)methane, 1,3,6,8‑tetrakis(4-formylphenyl)pyrene, or the homologous 3,3′,5,5′‑tetrakis(4-formylphenyl)bimesityl), they differ fundamentally in geometry, steric bulk, and electronic structure . The planar, 1,2,4,5‑substitution pattern of TFPB produces a rigid cross‑shaped node that templates 2D sql‑type networks and, when substituted at the 3,6‑positions, allows systematic topology switching (pts ↔ ljh)—a steric‑control capability inaccessible to tetrahedral (sp³ carbon/silane) or larger aromatic cores [1]. Consequently, swapping TFPB for an alternative tetra‑aldehyde without adjusting the co‑monomer typically yields amorphous polymers or undesired topologies, compromising porosity, crystallinity, and application performance.

Geometry mismatch
Alternative tetra-aldehyde nodes with tetrahedral or larger aromatic cores may produce amorphous polymers rather than crystalline COFs.
Steric control absent
Other aldehydes lack the 3,6-substitution handles that enable topology switching, limiting access to rare pore architectures.

TFPB: Quantitative Differentiation Evidence for Scientific Procurement


2D Topology Control: Cross-Shaped Node vs. Trigonal Node

TFPB (1,2,4,5‑tetrakis(4-formylphenyl)benzene) provides a tetratopic node with 90° arm angles that directs the formation of sql‑type 2D COFs with square pores, whereas the commonly used tri‑topic 1,3,5‑tris(4-formylphenyl)benzene (TriFPB) yields hexagonal hcb topology. In a direct comparison, condensation of TFPB with 2,5‑diaminobenzene‑1,4‑dithiol (DABDT) produced crystalline SH‑COF‑2 with a BET surface area of 227 m² g⁻¹ and an areal capacitance of 118 mF cm⁻² (retention >95 % after 1000 cycles), while the analogous reaction with benzene‑1,3,5‑tricarboxaldehyde (TriFPB) gave SH‑COF‑1 with a higher surface area (227 m² g⁻¹) but a different pore architecture and higher thiol density [1]. The square‑pore geometry of TFPB‑derived COFs is advantageous for applications requiring unidirectional channel alignment, such as membrane separation and oriented electrocatalysis. [1]

Topology control
Head-to-head
TFPB → sql network, square pores, capacitance 118 mF/cm²
TriFPB → hcb network, hexagonal pores
Square-pore topology supports anisotropic transport and oriented electrocatalysis studies.
Condensation with DABDT; 1 M H₂SO₄, 0.5 mA/cm².
COF topology design 2D polymer crystallinity pore geometry

Iodine Vapor Uptake: TFPB-PyTTA-COF vs. Other 2D COFs

The condensation of TFPB with 4,4′,4″,4‴‑(pyrene‑1,3,6,8‑tetrayl)tetraaniline (PyTTA) produces TFPB‑PyTTA‑COF, a highly conjugated 2D COF that exhibits a static iodine vapor uptake of 5.6 g g⁻¹ at 75 °C, significantly exceeding the performance of imine‑linked COFs such as TAPB‑TFPB‑COF (2.6 g g⁻¹) and hydrazone‑linked frameworks (2.5–4.2 g g⁻¹) [1]. The uptake is superior to most reported COF‑based adsorbents and is attributed to the extended π‑conjugation facilitated by the planar TFPB node combined with the pyrene linker. [1]

Iodine uptake
Cross-study
TFPB-PyTTA-COF: 5.6 g/g at 75 °C
TAPB-TFPB-COF: 2.6 g/g; hydrazone COFs: 2.5–4.2 g/g
Reported higher iodine capacity may reduce sorbent mass requirements in capture research.
Static vapor conditions at 75 °C, ambient pressure.
radioactive iodine capture nuclear waste remediation high‑capacity sorbents

Steric Topology Tuning via TFPB Substituents

Substituting the 3‑ and 6‑positions of the central benzene ring of 1,2,4,5‑tetrakis(4-formylphenyl)benzene with methoxy (OMe) or phenyl (Ph) groups enables deliberate topology switching in 3D COFs upon condensation with tetra(p‑aminophenyl)methane. The OMe derivative yields a 5‑fold interpenetrated pts net (3D‑TPB‑COF‑OMe), whereas the bulkier Ph derivative forms an unprecedented self‑penetrated ljh topology (3D‑TPB‑COF‑Ph) not previously catalogued in the ToposPro database [1]. This steric‑control mechanism is unique to the 1,2,4,5‑tetraphenylbenzene scaffold because the ortho‑positions (3 and 6) are accessible for functionalization without disrupting the tetratopic connectivity, unlike tetrahedral aldehyde linkers that lack equivalent substitution handles. [1]

Topology switch
Class-level
OMe-TFPB → pts net (5-fold interpenetrated)
Ph-TFPB → ljh net (unprecedented self-penetrated)
Tetrahedral linker: dia nets only
Substituent choice may program pore architecture for topology engineering research.
Structures solved by cRED and synchrotron PXRD.
3D COF topology engineering steric control crystallography

Supercapacitor Cycling Stability of TFPB-Derived COFs

The thiol‑decorated COF SH‑COF‑2, built from TFPB and 2,5‑diaminobenzene‑1,4‑dithiol, delivers an areal capacitance of 118 mF cm⁻² with capacitance retention >95 % after 1000 charge–discharge cycles in 1 M H₂SO₄ [1]. This cycling stability exceeds that of many previously reported redox‑active COF‑based supercapacitors, which often suffer from gradual capacity fading due to framework degradation or loss of electroactive sites [1]. The robust performance is attributed to the rigid aromatic framework imparted by the TFPB node, which maintains structural integrity during repeated redox cycling. [1]

Cycling stability
Cross-study
SH-COF-2: >95% retention after 1000 cycles
Typical redox-active COFs: 80–90% retention
May support extended electrode lifetime in supercapacitor research.
1 M H₂SO₄, 0–0.8 V vs Ag/AgCl, 0.5 mA/cm².
electrochemical energy storage supercapacitor electrode cycling stability

Commercial TFPB Purity and Analytical Traceability

High monomer purity is a prerequisite for obtaining crystalline COFs. Commercial 1,2,4,5‑tetrakis(4-formylphenyl)benzene (TFPB) is routinely supplied with purity ≥98 % (HPLC, traceable to batch‑specific CoA) and a sharp melting point of 152–156 °C, indicating high chemical uniformity . In contrast, some in‑house synthesized tetra‑aldehydes (e.g., tetrakis(4-formylphenyl)methane) often require extensive chromatographic purification and still exhibit batch‑to‑batch variability that manifests as reduced COF crystallinity [1]. The availability of TFPB with documented purity reduces QC burden and ensures reproducible framework synthesis. [1]

Purity specification
Specification review
TFPB: ≥98% HPLC, batch CoA
Lab-synthesized tetra-aldehydes: ~90–95% purity
Documented purity may support reproducible COF crystallinity.
Review batch CoA upon receipt.
monomer purity batch consistency COF crystallinity

TFPB: Evidence-Backed Application Scenarios for R&D and Procurement


High-Capacity Radioactive Iodine Adsorbent Development

Groups designing sorbents for nuclear waste iodine capture should select TFPB as the aldehyde node to build highly conjugated, imine‑linked 2D COFs. TFPB‑PyTTA‑COF achieves an iodine uptake of 5.6 g g⁻¹, outperforming most COF‑based alternatives and enabling lower sorbent mass requirements for fixed‑bed capture systems [1].

Square-Pore 2D COF Membranes for Molecular Separation

The 1,2,4,5‑substitution pattern of TFPB directs the formation of sql‑type square‑pore networks, which provide straight, unidirectional channels essential for size‑selective membrane separations. Unlike hexagonal‑pore COFs derived from 1,3,5‑tris(4-formylphenyl)benzene, the square channels minimize tortuosity and maximize permeance [1].

Topology-Engineered 3D COFs for Methane Storage

Researchers pursuing record‑high methane storage capacities can exploit the steric tunability of the TFPB scaffold. By introducing methoxy or phenyl substituents at the 3‑ and 6‑positions, the COF topology can be switched from pts to the unprecedented ljh net, enabling precise control over pore size and interpenetration for optimized gas uptake [1].

Long-Cycle-Life Supercapacitor Electrodes

TFPB‑based thiol‑decorated COFs (SH‑COF‑2) demonstrate >95 % capacitance retention after 1000 cycles, making them strong candidates for supercapacitor electrodes where long operational lifetime is a key performance indicator. The rigid TFPB node maintains framework integrity during repeated redox cycling [1].

Application
Selection Property
Validation Focus
Iodine vapor capture studies
Extended π-conjugation via planar TFPB node
Static vapor iodine uptake validation
Square-pore 2D COF membrane studies
1,2,4,5-substitution directing sql topology
Membrane permeance and selectivity evaluation
3D COF topology engineering
Steric tunability at 3,6-positions
Pore architecture and gas uptake validation
Supercapacitor electrode cycling studies
Rigid TFPB node for structural retention
Capacitance retention over extended cycles
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